PI3K/mTOR Inhibitor-2

Description

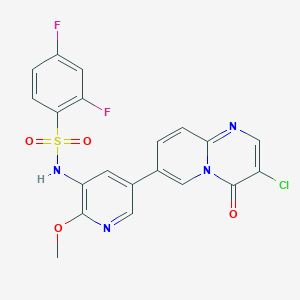

Structure

3D Structure

Properties

IUPAC Name |

N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTYGHZRBUVRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for Dual Pi3k/mtor Inhibition by Pi3k/mtor Inhibitor 2

Limitations of Single-Target PI3K or mTOR Inhibition

Targeting either PI3K or mTOR alone has demonstrated limited clinical efficacy, largely due to the pathway's inherent feedback mechanisms that allow cancer cells to circumvent the effects of single-agent therapy. nih.govoncotarget.comresearchgate.net

Compensatory Feedback Loops and Pathway Reactivation

The PI3K/AKT/mTOR signaling cascade is characterized by complex feedback loops. oncotarget.com Inhibition of a single component within this pathway can trigger compensatory mechanisms that reactivate the pathway, thereby diminishing the therapeutic effect. researchgate.netpnas.org

For instance, inhibition of mTORC1, a complex of mTOR, can lead to the activation of a negative feedback loop involving S6 kinase 1 (S6K1) and insulin (B600854) receptor substrate 1 (IRS-1). oncotarget.comoncotarget.com This results in the upstream activation of PI3K and subsequently AKT, a key downstream effector responsible for cell survival and proliferation. oncotarget.comphysiology.orgnih.gov This paradoxical activation of AKT has been observed in tumor biopsies from patients treated with mTORC1 inhibitors, known as rapalogs, and is associated with treatment resistance. oncotarget.comnih.govspandidos-publications.com

Similarly, inhibiting PI3K can lead to the reactivation of the pathway through other mechanisms. One such mechanism involves the transcription factor FOXO, which, upon relief from AKT-mediated suppression, can upregulate the expression of receptor tyrosine kinases (RTKs). oncotarget.compnas.org These RTKs can then signal to reactivate the PI3K pathway, limiting the sustained inhibition and therapeutic response. oncotarget.compnas.org This feedback activation of RTKs has been shown to be a significant limitation of single-agent PI3K inhibitors. pnas.org

Advantages of Concurrent PI3K and mTOR Targeting

Dual inhibition of both PI3K and mTOR with a single molecule offers a more robust and comprehensive approach to shutting down this critical cancer-driving pathway. mdpi.comnih.gov This strategy is designed to overcome the limitations of single-agent therapy by simultaneously blocking the pathway at two crucial nodes. aacrjournals.orgoncotarget.com

Comprehensive Suppression of Pathway Activity

By targeting both PI3K and mTOR, dual inhibitors can effectively block the pathway both upstream and downstream of AKT. aacrjournals.orgoncotarget.com This dual blockade prevents the feedback activation of AKT that occurs with mTORC1-only inhibitors. aacrjournals.orgnih.gov Furthermore, by inhibiting mTOR, which exists in two distinct complexes, mTORC1 and mTORC2, these dual inhibitors can prevent the mTORC2-mediated phosphorylation and full activation of AKT. physiology.orgresearchgate.net This leads to a more complete and sustained shutdown of the signaling cascade. oncotarget.com

| Inhibitor Type | Primary Target(s) | Key Limitation/Feedback Mechanism | Consequence |

|---|---|---|---|

| PI3K Inhibitor (Single-Target) | PI3K | FOXO-mediated upregulation of Receptor Tyrosine Kinases (RTKs). oncotarget.compnas.org | Reactivation of the PI3K pathway, limiting sustained inhibition. pnas.org |

| mTORC1 Inhibitor (Rapalogs) | mTORC1 | Inhibition of the S6K1-IRS-1 negative feedback loop. oncotarget.comoncotarget.com | Paradoxical activation of AKT, promoting cell survival. oncotarget.comphysiology.org |

| Dual PI3K/mTOR Inhibitor | PI3K, mTORC1, mTORC2 | Simultaneously blocks upstream and downstream pathway components. aacrjournals.orgoncotarget.com | Comprehensive pathway suppression and circumvention of major feedback loops. nih.govresearchgate.net |

Enhanced Preclinical Potency and Efficacy

Preclinical studies have consistently demonstrated that dual PI3K/mTOR inhibitors exhibit superior potency and efficacy compared to agents that target only one component of the pathway. mdpi.commdpi.com In various cancer cell lines and in vivo models, these dual inhibitors have shown enhanced anti-proliferative and pro-apoptotic effects. aacrjournals.orgspandidos-publications.com

For example, in preclinical models of breast cancer, the dual inhibitor BEZ235 demonstrated higher anti-proliferative activity than rapamycins and was effective in trastuzumab-resistant cell lines. cancernetwork.com Similarly, in bladder cancer models, the dual inhibitor NVP-BEZ235 was expected to have stronger therapeutic effects than mTORC1 inhibitors alone due to its ability to prevent the upregulation of phosphorylated AKT. spandidos-publications.com Studies in osteosarcoma and renal cancer have also highlighted the potent anti-tumor activity of dual PI3K/mTOR inhibitors. pnas.orgnih.gov

The enhanced efficacy is attributed to the more complete blockade of the PI3K/AKT/mTOR pathway, which is often crucial for the survival and proliferation of cancer cells. mdpi.comphysiology.org This comprehensive inhibition can lead to a more profound and durable anti-tumor response, making dual PI3K/mTOR inhibitors a promising therapeutic strategy. mdpi.comaacrjournals.org

| Dual Inhibitor | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| BEZ235 | Breast Cancer (Trastuzumab-resistant) | Higher anti-proliferative activity compared to rapamycins. | cancernetwork.com |

| NVP-BEZ235 | Bladder Cancer | Expected stronger therapeutic effects than mTORC1 inhibitors. | spandidos-publications.com |

| GSK2126458, BEZ235 | Osteosarcoma | Inhibited cell proliferation in all tested cell lines. | pnas.org |

| SN202 | Renal Cancer | Dose-dependent inhibition of tumor growth in xenograft models. | nih.gov |

| GDC-0084 | Breast Cancer Brain Metastases (PIK3CA-mutant) | Induced apoptosis selectively in mutant cell lines. | aacrjournals.org |

Molecular Mechanisms of Action of Pi3k/mtor Inhibitor 2

Modulation of Downstream Signaling Effectors

By inhibiting PI3K and mTOR, PI3K/mTOR Inhibitor-2 effectively suppresses the phosphorylation and activation of numerous downstream effector proteins that are crucial for cell function. aacrjournals.orgsochob.cl This leads to a halt in the signaling cascade that promotes cell growth and proliferation. nih.govaacrjournals.org

A primary consequence of PI3K inhibition is the prevention of Akt (also known as Protein Kinase B) activation. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1, and Serine 473 (Ser473) by mTORC2. nih.govaacrjournals.org this compound blocks both of these crucial phosphorylation events.

Inhibition of Thr308 Phosphorylation: By inhibiting PI3K, the inhibitor prevents the production of PIP3, a lipid second messenger. This, in turn, prevents the recruitment of both Akt and its upstream kinase, PDK1, to the cell membrane, thereby blocking the phosphorylation of Akt at Thr308. nih.govnih.gov

Inhibition of Ser473 Phosphorylation: The inhibitor directly targets the kinase activity of mTORC2, the complex responsible for phosphorylating Akt at Ser473. nih.govplos.orgfrontiersin.org

The dual blockade ensures a profound and sustained inhibition of Akt activity, which is a central node in the pathway mediating survival signals. aacrjournals.orgnih.gov Studies have shown that the sensitivity of cancer cells to dual PI3K/mTOR inhibitors can be positively correlated with the baseline expression levels of phosphorylated Akt at both Thr308 and Ser473. nih.gov

This compound directly inhibits mTORC1, the master regulator of protein synthesis and cell growth. medcraveonline.comnih.gov This leads to the dephosphorylation and modulation of its two best-characterized substrates: the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). mdpi.comaacrjournals.org

S6K1: Inhibition of mTORC1 prevents the phosphorylation of S6K1. medcraveonline.comnih.gov This deactivation halts the downstream phosphorylation of ribosomal protein S6 (S6RP) and other substrates, ultimately suppressing ribosome biogenesis and protein synthesis. mdpi.complos.org

4E-BP1: The inhibitor causes the dephosphorylation of 4E-BP1. medcraveonline.comnih.gov In its hypophosphorylated state, 4E-BP1 binds tightly to the translation initiation factor eIF4E, preventing the assembly of the eIF4F complex. This sequesters eIF4E and effectively shuts down cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth and proliferation. mdpi.com

Unlike mTORC1-specific inhibitors (rapalogs), which may incompletely inhibit 4E-BP1 phosphorylation, dual PI3K/mTOR inhibitors achieve a more robust blockade of this critical downstream node. sochob.clplos.org

Cellular and Subcellular Effects of Pi3k/mtor Inhibitor 2

Regulation of Cell Proliferation and Viability in In Vitro Models

A primary and consistent outcome of exposing cancer cells to PI3K/mTOR Inhibitor-2 is the potent inhibition of cell proliferation and a reduction in cell viability. This has been demonstrated across a wide array of human cancer cell lines, indicating a broad antiproliferative activity. The efficacy of these inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, the dual PI3K/mTOR inhibitor NVP-BEZ235 has shown potent antiproliferative effects in various cancer cell lines, with IC50 values in the low nanomolar range. nih.gov In a panel of colorectal cancer cell lines, the median IC50 for NVP-BEZ235 was between 9.0 and 14.3 nM. nih.gov Similarly, in prostate cancer cell lines such as LNCaP and DU145, NVP-BEZ235 exhibited EC50 values of 6.10 ± 0.40 nM and 16.25 ± 4.72 nM, respectively. ijrr.com Another inhibitor, PF-04691502, effectively inhibited the proliferation of aggressive B-cell non-Hodgkin lymphoma (B-NHL) cell lines with IC50 values ranging from 0.12 to 0.55 µM. spandidos-publications.comnih.gov Specifically, in peripheral T-cell lymphoma (PTCL) cell lines, PF-04691502 showed IC50 values of 1.64µM in CRL-2396 cells, 500nM in SUP-T1 cells, and 310nM in Jurkat cells. oncotarget.comnih.gov

The inhibitor GNE-477 potently curbed the viability of renal cell carcinoma (RCC) cells and glioblastoma cells, with IC50 values of 0.1535 µmol/L in U87 and 0.4171 µmol/L in U251 glioblastoma cells. nih.govfrontiersin.org Furthermore, LY3023414 demonstrated potent single-agent activity with IC50 values below 122 nM in half of the 32 human cancer cell lines tested. medchemexpress.comselleckchem.comaacrjournals.org The inhibitor PKI-587 also inhibited the growth of 50 different human tumor cell lines with IC50 values of less than 100 nmol/L. nih.gov

| Compound | Cell Line(s) | Cancer Type | IC50/EC50 Value |

|---|---|---|---|

| NVP-BEZ235 | Colorectal Cancer Panel | Colorectal Cancer | 9.0-14.3 nM nih.gov |

| NVP-BEZ235 | LNCaP | Prostate Cancer | 6.10 ± 0.40 nM ijrr.com |

| NVP-BEZ235 | DU145 | Prostate Cancer | 16.25 ± 4.72 nM ijrr.com |

| NVP-BEZ235 | FL-18 | Follicular Lymphoma | 6.59 ± 0.41 nM nih.gov |

| PF-04691502 | Aggressive B-NHL Panel | B-cell Non-Hodgkin Lymphoma | 0.12-0.55 µM spandidos-publications.comnih.gov |

| PF-04691502 | QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | 168 nM mdpi.com |

| PF-04691502 | BON | Gastroenteropancreatic Neuroendocrine Tumor | 127.8 nM mdpi.com |

| GNE-477 | U87 | Glioblastoma | 0.1535 µM frontiersin.org |

| GNE-477 | U251 | Glioblastoma | 0.4171 µM frontiersin.org |

| GNE-477 | PIK3CA | Cancer | 4 nM wikipedia.org |

| GNE-477 | mTOR | Cancer | 21 nM wikipedia.org |

| LY3023414 | Human Cancer Panel (16/32) | Various Cancers | <122 nM medchemexpress.comselleckchem.comaacrjournals.org |

| PKI-587 | Human Cancer Panel (50 lines) | Various Cancers | <100 nM nih.gov |

| PKI-587 | PI3K-α | - | 0.4 nmol/L nih.gov |

Impact on Cell Cycle Progression

A key mechanism through which this compound compounds restrict cell proliferation is by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication. Numerous studies have shown that these inhibitors can induce cell cycle arrest, effectively halting the progression of cancer cells through the division process. spandidos-publications.com

The most commonly observed effect on the cell cycle is the induction of arrest in the G1 phase. During the G1 phase, the cell grows and prepares for DNA synthesis. By blocking the PI3K/mTOR pathway, these inhibitors prevent the cells from transitioning into the S phase, where DNA replication occurs.

Treatment of various cancer cell lines with PI3K/mTOR inhibitors like PF-04691502 and NVP-BEZ235 leads to a significant accumulation of cells in the G0/G1 phase. spandidos-publications.comasco.org For example, treating HCT15 colorectal cancer cells with NVP-BEZ235 resulted in a concentration-dependent increase in the G1 phase population, from 56.9% in control cells to 83.5% in cells treated with 1,000 nmol/L of the inhibitor. ksdb.orgkoreascience.kr This arrest is often associated with a decrease in the levels of proteins that drive the G1/S transition, such as cyclin D1. spandidos-publications.com Similarly, the inhibitor LY3023414 has also been shown to cause G1 cell-cycle arrest. selleckchem.com

| Compound | Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Changes |

|---|---|---|---|---|

| PF-04691502 | Aggressive B-NHL | B-cell Non-Hodgkin Lymphoma | Induction of G1 arrest spandidos-publications.comnih.gov | Decreased cyclin D1 spandidos-publications.com |

| NVP-BEZ235 | HCT15 | Colorectal Cancer | Increase in G1 phase from 56.9% to 83.5% (at 1,000 nM) ksdb.orgkoreascience.kr | Suppression of cyclin A expression ksdb.orgkoreascience.kr |

| NVP-BEZ235 | Endometrial Carcinomas | Endometrial Cancer | Effective induction of G1 arrest asco.org | - |

| LY3023414 | Cancer cell panel | Various Cancers | Causes G1 cell-cycle arrest selleckchem.com | - |

| GNE-477 | U87 and U251 | Glioblastoma | Promoted G1 arrest frontiersin.org | - |

Induction of Apoptosis and Programmed Cell Death Pathways

Beyond halting cell proliferation, this compound can actively induce programmed cell death, or apoptosis, in cancer cells. This process is a critical component of their anti-tumor activity, leading to the elimination of malignant cells. The induction of apoptosis has been observed in a variety of cancer models, including breast cancer, renal cell carcinoma, and B-cell non-Hodgkin lymphomas. spandidos-publications.comnih.govnih.gov

Apoptosis is executed by a family of proteases called caspases. PI3K/mTOR inhibitors have been shown to trigger the activation of these key enzymes. For example, treatment of breast cancer cells with NVP-BEZ235 led to the cleavage and activation of caspase-2. nih.govresearchgate.net In renal cell carcinoma cells, the inhibitor GNE-477 induced the cleavage of caspase-3, caspase-9, and PARP (poly (ADP-ribose) polymerase), a substrate of activated caspases. nih.gov The activation of caspase-3 and -9 by GNE-477 in RCC1 cells increased by 8-10 fold compared to control. nih.gov Similarly, the inhibitor PKI-587 caused a dose-dependent increase in caspase 3/7 activity in MDA-MB-361 breast cancer cells. nih.govaacrjournals.orgcelcuity.comresearchgate.net

The mitochondrial or intrinsic pathway of apoptosis is a major route through which cells commit to die. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. Inhibition of the PI3K/mTOR pathway can shift the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. nih.gov Studies have shown that PI3K/mTOR inhibitors can downregulate the anti-apoptotic protein Mcl-1. oncotarget.com This disruption of the Bcl-2 family balance primes cancer cells for apoptosis. nih.govnih.gov The combined inhibition of the PI3K/mTOR pathway and Bcl-2/Bcl-xL has been shown to dramatically enhance leukemic cell death. aacrjournals.org

| Compound | Cell Line(s) | Cancer Type | Apoptotic Mechanism |

|---|---|---|---|

| NVP-BEZ235 | Breast Cancer Cells | Breast Cancer | Activation of caspase-2; PARP cleavage nih.govresearchgate.net |

| GNE-477 | RCC1 | Renal Cell Carcinoma | Cleavage of caspase-3, caspase-9, and PARP nih.gov |

| PKI-587 | MDA-MB-361 | Breast Cancer | Dose-dependent increase in caspase 3/7 activity; PARP cleavage nih.govaacrjournals.orgcelcuity.comresearchgate.net |

| Generic PI3K/mTOR Inhibitors | Various Cancer Cells | Various Cancers | Modulation of Bcl-2 family proteins (e.g., Mcl-1 downregulation) nih.govoncotarget.com |

Activation of Caspases

Modulation of Autophagy Pathways

Autophagy is a cellular self-degradation process that is also regulated by the mTOR pathway. It can serve as a survival mechanism for cells under stress, but can also contribute to cell death. The role of autophagy in the context of PI3K/mTOR inhibition is complex and can be cell-type dependent.

In some cancer cells, treatment with a PI3K/mTOR inhibitor like NVP-BEZ235 induces autophagy. d-nb.info This has been evidenced by the increased expression of the lipidated form of LC3 (LC3-II), a key marker of autophagosome formation, in colorectal cancer cells. ksdb.orgkoreascience.kr Mechanistically, NVP-BEZ235 has been shown to induce autophagy through the AMPK/ULK1 pathway in colon cancer cells. d-nb.infonih.govresearchgate.net The mTOR pathway negatively regulates autophagy, so its inhibition can lead to the activation of this process. ksdb.org In some contexts, this induced autophagy appears to act as a cell death mechanism, while in others, it may function as a protective response that can be targeted to enhance the inhibitor's efficacy. ksdb.orgd-nb.info

Effects on Cellular Differentiation and Morphological Changes

Inhibition of the PI3K/mTOR pathway can induce significant shifts in cellular differentiation and morphology, particularly in cancer cells. Research has demonstrated that targeting this pathway can push malignant cells towards a more differentiated and less aggressive state. embopress.org

In preclinical models of neuroblastoma, for instance, treatment with dual PIM/PI3K/mTOR inhibitors has been shown to induce profound morphological changes indicative of neuronal differentiation. embopress.orgresearchgate.net These changes include the formation and outgrowth of neurites, which are projections from the cell body of a neuron. researchgate.net This process was observed in neuroblastoma patient-derived xenograft (PDX) cells and established cell lines like SK-N-BE(2)c and SK-N-SH. embopress.orgresearchgate.net The induction of a differentiated state is considered a promising therapeutic strategy, as it is associated with less aggressive tumor growth. embopress.org Following treatment, the expression of neuronal differentiation markers, such as Gap43, was also increased. embopress.orgresearchgate.net

Beyond inducing differentiation, PI3K/mTOR inhibitors can cause other distinct morphological alterations. In some cancer cell cultures, treatment has led to increased vacuolation, which can be an indicator of autophagy, or membrane blebbing, which is often associated with apoptosis. oncotarget.com In developmental models, such as zebrafish, combinations of PI3K/mTOR inhibitors have been shown to affect gross morphology, including causing a reduction in eye size. plos.org

| Inhibitor/Compound Class | Cell Line/Model System | Observed Morphological/Differentiation Effect | Reference |

|---|---|---|---|

| IBL-301 (PIM/PI3K/mTOR Inhibitor) | LU-NB-3 (Neuroblastoma PDX), SK-N-BE(2)c, SK-N-SH | Initiated profound neurite outgrowth, a sign of differentiation. | researchgate.net |

| IBL-302 (PIM/PI3K/mTOR Inhibitor) | Neuroblastoma preclinical models | Caused neuronal differentiation and reduced N-Myc expression. | embopress.org |

| KU-0063794 (mTOR Inhibitor) | H282/12 (Prostate Cancer) | Caused membrane blebbing, indicative of apoptosis. | oncotarget.com |

| AZD7328 (AKT Inhibitor) | H282/12 (Prostate Cancer) | Increased cellular vacuolation, indicative of autophagy. | oncotarget.com |

| NVP-BEZ235 + PI-103 (Dual PI3K/mTOR Inhibitors) | Zebrafish larvae | Resulted in reduced eye size. | plos.org |

Alterations in Cellular Metabolism

The PI3K/mTOR pathway is a central regulator of cellular energy metabolism, influencing both glycolysis and oxidative phosphorylation. spandidos-publications.commdpi.com Inhibition of this pathway, therefore, leads to significant metabolic reprogramming in cancer cells. amegroups.org

One of the primary effects of dual PI3K/mTOR inhibitors is the reduction of cellular oxygen consumption. nih.gov In various cancer cell lines, treatment with inhibitors like BEZ235 has been shown to decrease the oxygen consumption rate (OCR), a measure of oxidative phosphorylation. nih.gov This effect can lead to the reoxygenation of tumor tissues, which has further implications for cancer therapy. nih.gov The reduction in OCR can be observed within hours of treatment and is linked to the functional inhibition of the PI3K pathway. nih.gov

In addition to affecting oxidative phosphorylation, PI3K/mTOR inhibition significantly impacts glycolysis. The pathway normally promotes glycolysis by enhancing glucose uptake and activating key glycolytic enzymes. amegroups.orgnih.gov Consequently, treatment with PI3K inhibitors can decrease glycolytic metabolism. spandidos-publications.com This is achieved through several mechanisms, including the potential suppression of glucose transporter GLUT1 localization to the cell membrane and the downregulation of key enzymes like hexokinase 2 (HK2). amegroups.orgspandidos-publications.com Studies have shown that PI3K/mTOR inhibitors can reduce lactate (B86563) production and the extracellular acidification rate (ECAR), both of which are indicators of glycolytic activity. spandidos-publications.com This forces a metabolic shift away from aerobic glycolysis and towards oxidative respiration. spandidos-publications.com

The PI3K/AKT/mTOR pathway also influences the pentose (B10789219) phosphate (B84403) pathway (PPP) by regulating the expression of its rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD). amegroups.org By orchestrating these widespread changes, PI3K/mTOR inhibitors disrupt the metabolic state that cancer cells favor for rapid growth and proliferation. amegroups.org

| Inhibitor | Cell Line(s) | Metabolic Effect | Finding | Reference |

|---|---|---|---|---|

| BEZ235 (Dual PI3K/mTOR Inhibitor) | EMT6, FaDu | Reduced Oxygen Consumption Rate (OCR) | OCR was significantly reduced after 24 hours of treatment. | nih.gov |

| BKM120 (Pan-PI3K Inhibitor) | Various cancer cell lines | Reduced Oxygen Consumption Rate (OCR) | OCR was significantly reduced after 24 hours of treatment. | nih.gov |

| PI3K/mTOR Inhibitors (General) | Head and Neck Squamous Carcinoma Cells | Decreased Glycolysis and Oxidative Metabolism | Inhibition resulted in decreased oxidative and glycolytic metabolism. | spandidos-publications.com |

| PF-04691502 (Dual PI3K/mTOR Inhibitor) | Primary Effusion Lymphoma (PEL) cells | Reduced Lactate Production | Inhibitor reduced lactate production and extracellular acidification rate. | spandidos-publications.com |

| PI3K Inhibitors (General) | MCF10A (Mammary Epithelial) | Decreased Glycolysis | Caused a significant decrease in glycolysis at the aldolase-catalyzed step. | nih.gov |

Preclinical Pharmacodynamic and Efficacy Studies of Pi3k/mtor Inhibitor 2

In Vitro Investigations Across Diverse Cell Lineages

PI3K/mTOR Inhibitor-2 has demonstrated broad antiproliferative activity across a diverse panel of human cancer cell lines. aacrjournals.org Its efficacy has been observed in cell lines derived from various solid tumors, including breast, lung, colon, glioblastoma, and renal cancers, as well as in hematological malignancies like lymphoma and leukemia. aacrjournals.orgnih.govaacrjournals.org

In breast cancer cell lines, the inhibitor has shown particular effectiveness, especially in those with HER2 amplification and/or PIK3CA mutations. pnas.org For instance, in a panel of breast tumor cell lines, this compound selectively induced apoptosis in cells with these genetic alterations, while cell lines with PTEN loss or KRAS mutations appeared less sensitive. pnas.org The inhibitor has also demonstrated efficacy in laryngeal squamous cell carcinoma (LSCC) cell lines, where it was more effective at arresting the cell cycle and inducing apoptosis compared to inhibitors targeting only PI3K or mTORC1. amegroups.org

Studies in glioblastoma (GBM) cell lines have shown that this compound can induce cytotoxicity and apoptosis on its own. oncotarget.com Furthermore, it has been shown to enhance the effects of standard treatments like temozolomide (B1682018) and radiotherapy. oncotarget.com In nasopharyngeal carcinoma (NPC) cell lines, the inhibitor induced G1 cycle arrest and apoptosis, with its activity appearing to be independent of PIK3CA amplification and mutation status. nih.gov

The inhibitor has also been evaluated in bladder cancer cells, where it inhibited proliferation, migration, and invasion. nih.gov Similarly, in renal cell carcinoma (RCC) cells, it suppressed cell survival, proliferation, and migration. aging-us.com In colorectal cancer stem cells harboring a PIK3CA mutation, this compound was shown to inhibit proliferation. plos.org

A notable characteristic of this compound is its preferential targeting of cancer stem cells (CSCs) compared to the non-CSC population within solid tumors. aacrjournals.org This has been observed in multiple cancer types, including breast and ovarian cancers. aacrjournals.org Mechanistic studies suggest that this preferential targeting requires the simultaneous inhibition of multiple components within the PI3K-mTOR pathway. aacrjournals.org

The antiproliferative effects of the inhibitor are often associated with cell cycle arrest, primarily at the G1 phase. oncotarget.comnih.gov For example, in GBM cell lines, treatment with the inhibitor led to an arrest at the G0/G1 phase. oncotarget.com

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line/Cancer Type | Key Findings |

|---|---|

| Breast Cancer (HER2+, PIK3CA mutant) | Selectively induced apoptosis. pnas.org |

| Laryngeal Squamous Cell Carcinoma | Arrested cell cycle and promoted apoptosis. amegroups.org |

| Glioblastoma (GBM) | Induced cytotoxicity and pro-apoptotic effects. oncotarget.com |

| Nasopharyngeal Carcinoma (NPC) | Induced G1 cycle arrest and apoptosis. nih.gov |

| Bladder Cancer | Inhibited proliferation, migration, and invasion. nih.gov |

| Renal Cell Carcinoma (RCC) | Suppressed survival, proliferation, and migration. aging-us.com |

| Colorectal Cancer (PIK3CA mutant CSCs) | Inhibited proliferation of cancer stem cells. plos.org |

| Ovarian Cancer | Showed anti-tumor activity. nih.gov |

| Neuroblastoma | Induced apoptosis and differentiation. embopress.org |

| Acute Lymphoblastic Leukemia (Ph-like) | Markedly reduced leukemia proliferation. nih.gov |

Ex Vivo Assessments using Primary Cell Cultures

The efficacy of this compound has been further validated in ex vivo studies using primary cells derived directly from patient tumors. These models are considered to be more representative of the in vivo tumor environment.

In studies involving surgically resected breast and ovarian patient tumors, treatment with this compound preferentially reduced the population of cancer stem cells (CSCs). aacrjournals.org This finding is significant as CSCs are implicated in tumor recurrence and therapeutic resistance. aacrjournals.org In contrast, conventional chemotherapeutic agents like paclitaxel (B517696) and cisplatin (B142131) were found to be less effective in targeting these CSCs. aacrjournals.org

Similarly, in primary human renal cell carcinoma (RCC) cells, this compound effectively inhibited the activation of the PI3K/mTOR pathway. aging-us.com This led to a significant reduction in cell viability, proliferation, and migration. aging-us.com The inhibitor also demonstrated activity in primary human gastric cancer cells, where it inhibited growth, survival, and proliferation, while inducing apoptosis. nih.gov Notably, no significant cytotoxicity was observed in primary human gastric epithelial cells, suggesting a degree of tumor selectivity. nih.gov

In the context of hematological malignancies, studies on primary cells from patients with different lymphoma subtypes, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL), have shown that PI3K/mTOR inhibitors can effectively decrease the phosphorylation of key downstream effectors of the pathway. aacrjournals.org

Table 2: Ex Vivo Efficacy of this compound in Primary Patient-Derived Cells

| Primary Cell Source | Key Findings |

|---|---|

| Breast and Ovarian Patient Tumors | Preferentially reduced cancer stem cell populations. aacrjournals.org |

| Renal Cell Carcinoma (RCC) | Inhibited PI3K/mTOR pathway activation, suppressing viability, proliferation, and migration. aging-us.com |

| Gastric Cancer | Inhibited growth, survival, and proliferation, and induced apoptosis in tumor cells. nih.gov |

| Lymphoma (DLBCL, MCL, CLL) | Decreased phosphorylation of downstream pathway effectors. aacrjournals.org |

In Vivo Analyses in Murine Xenograft and Genetically Engineered Disease Models

In vivo studies using murine xenograft and genetically engineered models have provided further evidence for the anti-tumor activity of this compound. These studies have demonstrated its ability to inhibit tumor growth and modulate key molecular biomarkers in a variety of cancer types.

Inhibition of Tumor Growth Dynamics and Volume Regression

Oral administration of this compound has been shown to result in significant tumor growth inhibition and, in some cases, tumor regression in various xenograft models. aacrjournals.org For instance, in a human colon cancer xenograft model derived from cancer stem cells with a PIK3CA mutation, the inhibitor effectively suppressed tumor growth. plos.org

In models of Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL), treatment with a dual PI3K/mTOR inhibitor led to a near eradication of leukemia in certain subtypes and marked suppression in others. nih.gov Specifically, in CRLF2/JAK-mutant models, a mean reduction of 92.2% in leukemia burden was observed compared to vehicle controls. nih.gov

The inhibitor has also demonstrated potent anti-tumor activity in xenograft models of breast cancer, particularly those with HER2 amplification and PIK3CA mutations. aacrjournals.orgpnas.org In some breast cancer models, it caused tumor regression. aacrjournals.org Similarly, in an orthotopic xenograft rat model of glioblastoma, the inhibitor enhanced the therapeutic effect of standard treatments. oncotarget.com

In vivo efficacy has also been observed in models of renal cell carcinoma, where a daily oral dose significantly inhibited tumor growth. aging-us.com Furthermore, studies in patient-derived ovarian cancer xenograft models have shown that the inhibitor exhibits anti-tumor activity. nih.gov In a murine PIK3CA-driven lung tumor model, this compound also proved effective in reducing tumor growth. pnas.org

Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

| Xenograft Model | Key Findings on Tumor Growth |

|---|---|

| Colorectal Cancer (CSC-derived) | Significantly inhibited in vivo xenograft tumor growth. plos.org |

| Ph-like Acute Lymphoblastic Leukemia | Near eradication of ALL in CRLF2/JAK-mutant models. nih.gov |

| Breast Cancer (MDA-MB-361, BT474) | Inhibited tumor growth and caused regression in some models. aacrjournals.org |

| Glioblastoma (Orthotopic) | Enhanced the effect of standard therapy. oncotarget.com |

| Renal Cell Carcinoma (786-O) | Significantly inhibited tumor growth in vivo. aging-us.com |

| Ovarian Cancer (Patient-derived) | Exhibited anti-tumor activity. nih.gov |

| Lung Cancer (PIK3CA-driven) | Significantly reduced tumor growth. pnas.org |

Modulation of Molecular and Cellular Biomarkers in Preclinical Tissues

The anti-tumor activity of this compound in vivo is accompanied by the modulation of key molecular and cellular biomarkers within the tumor tissue, confirming target engagement and downstream pathway inhibition.

A consistent finding across multiple xenograft models is the significant reduction in the phosphorylation of AKT, a central node in the PI3K pathway. aacrjournals.orgplos.org For example, in a colorectal cancer xenograft model, tumor growth inhibition was associated with a marked decrease in phosphorylated AKT (pAKT) at serine 473. plos.org Similarly, in breast cancer xenograft tumors, a single dose of the inhibitor suppressed AKT phosphorylation for an extended period. aacrjournals.org

In addition to pAKT, the inhibitor has been shown to suppress the phosphorylation of other downstream effectors of the PI3K/mTOR pathway, such as S6 ribosomal protein (pS6) and 4E-BP1. aacrjournals.org In vivo biomarker analysis has also revealed a reduction in glucose uptake in tumors treated with the inhibitor in combination with a PI3Kβ inhibitor. aacrjournals.org

Furthermore, treatment with this compound has been shown to induce apoptosis in tumor tissues, as evidenced by the cleavage of PARP, a well-established apoptosis marker. aacrjournals.org In a breast cancer xenograft model, cleaved PARP was evident for up to 18 hours following a single dose of the inhibitor. aacrjournals.org

Table 4: Modulation of Biomarkers by this compound in Preclinical Tumor Tissues

| Biomarker | Change Observed | Tumor Model |

|---|---|---|

| Phosphorylated AKT (pAKT) | Significant reduction | Colorectal Cancer, Breast Cancer aacrjournals.orgplos.org |

| Phosphorylated S6 (pS6) | Inhibition | General aacrjournals.org |

| Phosphorylated 4E-BP1 (p4E-BP1) | Inhibition | General aacrjournals.org |

| Cleaved PARP | Increased (indicating apoptosis) | Breast Cancer aacrjournals.org |

| Glucose Uptake | Reduction | PTEN-null tumors aacrjournals.org |

Mechanisms of Acquired Resistance to Pi3k/mtor Inhibitor 2

Aberrant Receptor Tyrosine Kinase Activation (e.g., IGFR-1, EGFR, HER2, HER3)

A key mechanism of acquired resistance is the aberrant activation of receptor tyrosine kinases (RTKs). nih.gov Inhibition of the PI3K/mTOR pathway can trigger feedback loops that lead to the upregulation and activation of several RTKs, including Insulin-like Growth Factor 1 Receptor (IGF-1R), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptors 2 and 3 (HER2 and HER3). mdpi.com

This compensatory activation of RTKs can reactivate the PI3K/mTOR pathway or stimulate parallel survival pathways, thereby circumventing the effects of the inhibitor. nih.govmdpi.com For instance, in HER2-overexpressing cells, inhibition of PI3K can lead to increased expression and phosphorylation of multiple RTKs, including HER3. pnas.org The activation of HER3 is particularly significant as it is a potent activator of the downstream PI3K/AKT pathway. frontiersin.org Drug therapies targeting HER2 can inadvertently promote HER3 expression, contributing to resistance. frontiersin.orgmdpi.com Similarly, the activation of IGF-1R signaling is a known mechanism of resistance to anti-HER2 therapies. mdpi.comaacrjournals.org

Upregulation and Activation of Parallel Signaling Pathways (e.g., MAPK/ERK, MYC)

Cancer cells can also develop resistance by upregulating parallel signaling pathways that promote cell survival and proliferation. nih.gov The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a frequently activated alternative route. nih.govresearchgate.net Inhibition of the PI3K/mTOR pathway can lead to the activation of the MAPK/ERK pathway, which can then sustain cell growth. nih.govscispace.com This compensatory upregulation has been observed in various cancer types and is a recognized mechanism of therapeutic resistance to PI3K/mTOR inhibitors. researchgate.netaacrjournals.org

The MYC oncogene is another critical player in acquired resistance. nih.govrupress.org Activation or amplification of MYC can drive resistance to mTOR inhibitors by counteracting the inhibitor-induced suppression of protein translation. nih.govrupress.orgpnas.org Studies have shown that MYC amplification can emerge in tumors that have acquired resistance to mTOR inhibitors. nih.govrupress.org Furthermore, MYC activation can occur downstream of PI3K/mTOR inhibition, representing a parallel pathway that allows cancer cells to bypass the therapeutic blockade. nih.govnih.gov

Genetic Alterations in PI3K/Akt/mTOR Pathway Components

Genetic alterations within the PI3K/Akt/mTOR pathway itself are a primary cause of both intrinsic and acquired resistance. frontiersin.org These alterations can prevent the inhibitor from effectively binding to its target or can lead to constitutive activation of downstream signaling, rendering upstream inhibition ineffective.

Mutations and amplifications of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations leading to resistance. frontiersin.orgamegroups.org Activating mutations in PIK3CA are found in a significant percentage of breast cancers and are associated with resistance to various therapies, including those targeting HER2. frontiersin.orgascopubs.orgnih.gov The presence of these mutations can lead to sustained activation of the PI3K pathway, reducing the cancer cells' dependence on upstream signals and conferring resistance to inhibitors. amegroups.org

Furthermore, acquired amplification of a mutant PIK3CA allele has been identified as a mechanism of resistance. nih.gov This amplification leads to a marked increase in PI3K signaling, allowing cells to proliferate even in the presence of a PI3K inhibitor. nih.gov Knocking down the amplified mutant PIK3CA can restore sensitivity to the inhibitor. nih.gov

The tumor suppressor gene PTEN acts as a negative regulator of the PI3K/AKT pathway. frontiersin.orgfrontiersin.org Loss or inactivation of PTEN leads to the accumulation of PIP3 and subsequent activation of AKT, promoting cell growth and survival. frontiersin.orgnih.gov PTEN loss is a clinically validated mechanism of acquired resistance to p110α-specific inhibitors. mdpi.com In the absence of functional PTEN, cancer cells can become more dependent on the p110β isoform of PI3K, thereby bypassing the effects of p110α-specific inhibitors. mdpi.comnih.gov The acquisition of PTEN loss-of-function mutations has been observed in patients who develop resistance to PI3Kα inhibitors. nih.gov

| Mechanism Category | Specific Mechanism | Key Molecules Involved | Effect on Pathway |

|---|---|---|---|

| Aberrant Receptor Tyrosine Kinase Activation | Feedback Loop Activation | IGF-1R, EGFR, HER2, HER3 | Reactivation of PI3K/mTOR signaling |

| Compensatory Upregulation | HER3 | Potent activation of downstream PI3K/AKT signaling | |

| Upregulation of Parallel Pathways | MAPK/ERK Pathway Activation | RAS, MEK, ERK | Sustained cell growth and proliferation |

| MYC Activation/Amplification | MYC | Bypasses mTOR inhibition of protein translation | |

| Genetic Alterations | PIK3CA Mutations/Amplifications | PIK3CA (p110α) | Constitutive activation of PI3K signaling |

| PTEN Loss/Inactivation | PTEN | Increased PIP3 levels and AKT activation |

PIK3CA Mutations and Amplifications

Post-Translational Modifications and Intrinsic Feedback Loops

The PI3K/mTOR signaling network is regulated by complex feedback loops, and alterations in these can contribute to drug resistance. nih.gov Inhibition of mTORC1, for example, can relieve a negative feedback loop that normally suppresses RTK signaling. nih.govnih.gov This leads to the upregulation of RTKs like IGF-1R, resulting in increased PI3K-dependent AKT phosphorylation and attenuated drug efficacy. mdpi.comnih.gov

Similarly, long-term treatment with inhibitors of the PI3K/mTOR pathway can induce transcriptional responses that promote resistance. nih.gov For example, inhibition of AKT can lead to the activation of FoxO transcription factors, which in turn can drive the expression of RTKs, creating a resistance mechanism. nih.gov These intrinsic feedback mechanisms can reactivate the PI3K pathway or engage parallel pathways, limiting the effectiveness of targeted inhibitors. researchgate.netconsensus.app

Drug Efflux Mechanisms (e.g., ABC Transporters)

While less commonly cited in the context of PI3K/mTOR inhibitors compared to other resistance mechanisms, increased drug efflux mediated by ATP-binding cassette (ABC) transporters is a general mechanism of drug resistance in cancer. These transporters can actively pump therapeutic agents out of the cell, reducing the intracellular concentration of the drug to sub-therapeutic levels. This mechanism has been implicated in resistance to a wide range of chemotherapies and targeted agents. frontiersin.org Further research is needed to fully elucidate the specific role of ABC transporters in acquired resistance to PI3K/mTOR Inhibitor-2.

Contribution of the Tumor Microenvironment

The tumor microenvironment (TME) plays a pivotal role in the development of acquired resistance to PI3K/mTOR inhibitors. The TME is a complex ecosystem composed of cancer cells, stromal cells (like fibroblasts), immune cells, the extracellular matrix (ECM), and various secreted soluble factors. oncotarget.comnih.gov Interactions within this environment can activate pro-survival signaling pathways in cancer cells, diminishing the efficacy of targeted therapies.

A key mechanism by which the TME confers resistance is through the secretion of growth factors and cytokines by stromal cells. oncotarget.compnas.org For instance, in melanoma, growth factors secreted by stromal cells can promote resistance to BRAF inhibitors, a response that is associated with maintained mTORC1 activity. oncotarget.com In the context of PI3K/mTOR inhibition, factors secreted by fibroblasts can sustain mTOR signaling even in the presence of inhibitors. pnas.org Studies have identified several such factors, including fibroblast growth factor 2 (FGF2), which has been shown to drive resistance to PI3K and mTOR inhibitors in ER+ breast cancer. researchgate.netrupress.org Similarly, in gastrointestinal stromal tumors (GIST), mesenchymal stromal cells (MSC) can secrete TGF-β2, which activates the PI3K-AKT pathway in tumor cells, thereby promoting drug resistance. nih.gov

The extracellular matrix (ECM), a non-cellular component of the TME, also contributes significantly to acquired resistance. Deposition of ECM components, such as collagens, can promote resistance to combined HER2 and PI3K inhibition in breast cancer. nih.gov This resistance is mediated by the activation of integrin β1/Src signaling. nih.gov In ovarian cancer models, matrix-attached cells have demonstrated resistance to dual PI3K/mTOR inhibitors, a phenomenon linked to the drug-induced upregulation of cellular survival programs. nih.gov This matrix-associated resistance could be overcome by the co-inhibition of upregulated survival proteins like Bcl-2. nih.gov

The TME can also induce phenotypic changes in cancer cells, such as the epithelial-mesenchymal transition (EMT), which is associated with increased drug resistance. oncotarget.com Stromal cells can promote EMT, leading to a mesenchymal-like phenotype in cancer cells that is more resistant to therapies. oncotarget.com

Finally, the TME can modulate the immune response, creating an immunosuppressive environment that can lead to resistance to both targeted therapies and immunotherapies. scientificarchives.commdpi.com Inhibition of the PI3K/mTOR pathway can remodel the tumor microenvironment, in some cases sensitizing tumors to immune checkpoint blockade by altering the phenotype of macrophages and increasing antigen presentation. nih.gov

Detailed Research Findings

A summary of key research findings on the role of the tumor microenvironment in resistance to PI3K/mTOR inhibitors is presented in the table below.

| Cancer Type | TME Component | Mechanism of Resistance | Key Findings | Reference |

| Melanoma | Stromal Cells | Secretion of growth factors | Maintained mTORC1 activity despite BRAF inhibition. | oncotarget.com |

| HER2+ Breast Cancer | Fibroblasts | Secretion of soluble factors | Sustained mTOR signaling and increased antiapoptotic protein levels. | pnas.org |

| Gastrointestinal Stromal Tumors (GIST) | Mesenchymal Stromal Cells (MSC) | Secretion of TGF-β2 | Activation of the PI3K-AKT pathway in GIST cells. | nih.gov |

| HER2+ Breast Cancer | Extracellular Matrix (ECM) | Upregulation of ECM and cell adhesion genes | Activation of Integrin β1/Src signaling, reversible with integrin/Src inhibition. | nih.gov |

| ER+ Breast Cancer | Secreted Factors | Fibroblast Growth Factor 2 (FGF2) | FGF2 drives resistance to PI3K and mTOR inhibitors. | researchgate.netrupress.org |

| Ovarian Cancer | Extracellular Matrix (ECM) | Matrix-attachment | Upregulation of cellular survival programs, including FOXO-regulated transcription and cap-independent translation. | nih.gov |

| Acute Myeloid Leukemia (AML) | Stromal Cells | Release of angioregulatory mediators | PI3K/mTOR inhibitors alter the release of cytokines like CXCL8-11, HGF, and VEGF from AML and stromal cells. | oncotarget.com |

| Breast Carcinomas | Stromal Cells | Activation of PI3K/Akt/mTOR pathway in stroma | Stromal pS6 expression may predict response to combined endocrine and PI3K/mTOR inhibitor therapy. | oncotarget.com |

| Mantle Cell Lymphoma (MCL) | Stromal Cells | Stroma-mediated survival signals | Dual PI3K/mTOR inhibition with NVP-BEZ235 overcomes stroma-mediated resistance by inhibiting angiogenesis, migration, and cytokine signaling. | oncotarget.com |

| Uterine Leiomyosarcoma (uLMS) | Tumor Microenvironment | Immunosuppressive microenvironment | PI3K/mTOR inhibition remodels the TME, repolarizing macrophages and increasing antigen presentation, sensitizing tumors to PD-1 blockade. | nih.gov |

Preclinical Strategies to Overcome Resistance with Pi3k/mtor Inhibitor 2

Rational Combination Therapies in Preclinical Models

A primary strategy to enhance the efficacy of PI3K/mTOR Inhibitor-2 and overcome resistance is through combination with other therapeutic agents. Preclinical studies have demonstrated that such combinations can lead to synergistic antitumor effects. Dual PI3K/mTOR inhibitors are considered potentially more effective than inhibitors targeting single proteins, as they can overcome feedback loops, such as the activation of Akt following mTORC1 inhibition, which can limit therapeutic efficacy. nih.govaacrjournals.orgoncotarget.com

The cross-regulation between the PI3K/mTOR pathway and other critical signaling cascades, such as the RAS/RAF/MEK/ERK pathway, provides a strong rationale for dual blockade. mdpi.com Inhibition of one pathway can sometimes lead to compensatory activation of another, conferring resistance. pnas.org

MEK Inhibitors: Combining this compound with MEK inhibitors has shown marked synergistic growth inhibition in various preclinical cancer models, including colorectal cancer and NRAS-mutant melanoma. pnas.orgnih.gov In NRAS-mutant melanoma, which can activate both the MEK/ERK and PI3K/mTOR pathways, combination therapy was necessary to effectively reduce cell viability and tumor size in xenograft models. pnas.org This dual blockade leads to a more complete suppression of downstream signaling proteins like p-ERK, p-AKT, and p-S6 than either agent alone. pnas.org Studies have confirmed that dual targeting of PI3K and MEK can induce synergistic growth inhibition and apoptosis. nih.govplos.org

PIM Kinase Inhibitors: PIM kinases can drive parallel oncogenic signals and mediate resistance to PI3K/mTOR inhibitors. embopress.orgaacrjournals.org Preclinical studies have shown that co-targeting these pathways, either through a combination of separate drugs or a single triple-kinase inhibitor, results in superior anti-tumor effects compared to single-agent treatment. aacrjournals.orgresearchgate.net This approach has demonstrated enhanced cell death, cell cycle arrest, and potent anti-proliferative activity in models of leukemia, lymphoma, and neuroblastoma. embopress.orgaacrjournals.org For instance, the triple PIM/PI3K/mTOR inhibitor IBL-302 was more effective than single PI3K inhibition in neuroblastoma preclinical models, inducing apoptosis and differentiation. embopress.org

Receptor Tyrosine Kinase (RTK) Inhibitors: The PI3K pathway is a critical downstream effector of many RTKs, including EGFR and HER2. oncotarget.comnih.gov Aberrant PI3K signaling can contribute to resistance against RTK-targeted therapies. mdpi.com Combining this compound with RTK inhibitors, such as the pan-HER inhibitor dacomitinib, has been evaluated in PTEN-deficient patient-derived xenografts (PDXs). oncotarget.com These combinations showed increased tumor growth inhibition in certain models, suggesting that dual blockade may be a viable strategy, particularly in tumors where RTK signaling drives PI3K pathway activation. aacrjournals.orgoncotarget.com

Table 1: Preclinical Combination of this compound with Signaling Pathway Modulators

| PI3K/mTOR Inhibitor | Combination Agent Class | Specific Combination Agent | Preclinical Model | Key Finding | Source |

|---|---|---|---|---|---|

| GSK2126458 | MEK Inhibitor | JTP-74057 | NRAS Mutant Melanoma Cells & Xenografts | Synergistic reduction in cell viability and tumor size; complete suppression of p-ERK, p-AKT, and p-S6. | pnas.org |

| BEZ235 | MEK Inhibitor | AZD6244 | Colorectal Cancer Cells | Marked synergistic growth inhibition. | nih.gov |

| IBL-302 (Triple PIM/PI3K/mTOR) | PIM Inhibitor (co-targeted) | N/A | Neuroblastoma Cells & PDX | More effective than single PI3K inhibition; induced apoptosis and differentiation. | embopress.org |

| BEZ235 | PIM Inhibitor | AZD1208 | Prostate Cancer Cells | Superior inhibition of phosphoprotein levels compared to monotherapy. | researchgate.net |

| PF-05212384 | RTK (pan-HER) Inhibitor | Dacomitinib | PTEN-deficient Breast & Ovarian PDX | Increased tumor growth inhibition compared to single agents. | oncotarget.com |

| BEZ235 | RTK (HER2) Inhibitor | Trastuzumab | HER2+ Breast Cancer Xenografts | Overcame trastuzumab resistance and induced tumor regression. | aacrjournals.org |

There is a strong preclinical rationale for combining this compound with conventional treatments like chemotherapy, as activation of the PI3K pathway is a known mechanism of chemoresistance. nih.govglowm.com

Preclinical studies have shown that PI3K inhibitors can sensitize cancer cells to various chemotherapeutic agents, including taxanes and platinum-based drugs. nih.gov In patient-derived xenograft models of triple-negative breast cancer and low-grade serous ovarian cancer, the addition of a PI3K/mTOR inhibitor to cisplatin (B142131) or paclitaxel (B517696) enhanced tumor growth inhibition compared to chemotherapy alone. oncotarget.com Similarly, in neuroblastoma models, the triple PIM/PI3K/mTOR inhibitor IBL-302 potentiated the effects of common cytotoxic agents like cisplatin, doxorubicin, and etoposide. embopress.org In vivo, the combination of IBL-302 with low-dose cisplatin effectively inhibited neuroblastoma PDX growth. embopress.org These findings suggest that combining PI3K/mTOR inhibitors with standard chemotherapy could potentially overcome resistance and improve therapeutic outcomes. embopress.orgoncotarget.comnih.gov

Table 2: Preclinical Combination of this compound with Conventional Therapeutics

| PI3K/mTOR Inhibitor | Conventional Agent | Preclinical Model | Key Finding | Source |

|---|---|---|---|---|

| PF-05212384 | Cisplatin | TNBC & LGSOC PDX | Enhanced tumor growth inhibition compared to cisplatin alone. | oncotarget.com |

| PF-04691502 | Paclitaxel | TNBC & LGSOC PDX | Increased activity of chemotherapy. | oncotarget.com |

| IBL-302 (Triple PIM/PI3K/mTOR) | Cisplatin, Doxorubicin, Etoposide | Neuroblastoma Cells & PDX | Potentiated the effect of chemotherapy; combination inhibited tumor growth in vivo. | embopress.org |

| LY294002 | Taxanes, Vinca Alkaloids | Glioma, Ovarian, Esophageal, Lung Cancer Cells | Increased cytotoxicity of chemotherapeutic agents. | nih.gov |

Synergistic Inhibition with Other Signaling Pathway Modulators (e.g., MEK, PIM, RTK inhibitors)

Identification of Predictive Biomarkers of Response and Resistance in Preclinical Settings

A crucial aspect of optimizing therapy with this compound is the identification of biomarkers that can predict which tumors are likely to respond and which may be resistant. aacrjournals.orgnih.gov

Preclinical studies in breast cancer models have consistently shown that tumors with activating mutations in PIK3CA or amplification of HER2 are particularly sensitive to PI3K pathway inhibition. aacrjournals.orgnih.gov Loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling, is another key alteration associated with sensitivity. oncotarget.comnih.gov The presence of these genetic alterations is a strong indicator of pathway dependency, making tumors that harbor them more susceptible to PI3K/mTOR inhibitors. nih.gov Furthermore, the phosphorylation status of downstream effectors, such as S6 and 4E-BP1, has been suggested as a potential pharmacodynamic and predictive biomarker of response. plos.org

Conversely, mechanisms of resistance have also been identified in preclinical settings. Acquired resistance to PI3K-mTOR targeted therapy can be driven by the amplification of oncogenes like MYC. nih.gov In addition, the activation of parallel signaling pathways, such as those driven by PIM kinases, can confer resistance, highlighting the need for combination strategies. aacrjournals.org The inherent complexity of signaling networks means that targeting a single pathway can be circumvented by compensatory mechanisms, underscoring the importance of identifying these resistance biomarkers to guide the development of more effective therapeutic approaches. pnas.orgaacrjournals.org

Table 3: Predictive Biomarkers for this compound in Preclinical Models

| Biomarker | Predicted Outcome | Preclinical Model/Cancer Type | Description | Source |

|---|---|---|---|---|

| PIK3CA Mutation | Sensitivity | Breast Cancer | Activating mutations in the PI3K catalytic subunit gene are a common sensitizer (B1316253) to pathway inhibition. | aacrjournals.orgnih.gov |

| HER2 Amplification | Sensitivity | Breast Cancer | HER2 is an upstream activator of the PI3K pathway; amplified tumors show sensitivity. | aacrjournals.orgnih.gov |

| PTEN Loss/Deficiency | Sensitivity | Breast, Ovarian, Lung Cancers | Loss of the PTEN tumor suppressor leads to pathway hyperactivation and dependence. | oncotarget.comaacrjournals.org |

| Phospho-S6 / Phospho-4E-BP1 | Sensitivity | Pancreatic Cancer | Inhibition of these downstream effectors correlated with sensitivity to PI3K/MEK inhibitor combinations. | plos.org |

| MYC Amplification | Resistance | Prostate, Breast Cancer | MYC amplification has been observed in tumors that recur following PI3K inhibitor treatment. | nih.gov |

| PIM Kinase Upregulation | Resistance | Hematopoietic Cancers, Prostate Cancer | PIM kinases can provide parallel oncogenic signals, conferring resistance to PI3K/mTOR inhibition alone. | aacrjournals.orgresearchgate.net |

Chemical Biology and Drug Discovery Aspects of Dual Pi3k/mtor Inhibitors

Rational Design and Lead Optimization Principles

The rational design of dual PI3K/mTOR inhibitors is heavily reliant on the structural similarities between the ATP-binding sites of the PI3K and mTOR kinases. frontiersin.org Aided by Structure-Based Drug Design (SBDD), medicinal chemists can rapidly design novel and selective series of inhibitors. usp.br This approach, often integrated with physical properties-based optimization (PPBO), has been instrumental in the discovery of potent drug candidates. researchgate.net

A common strategy involves starting with a known inhibitor scaffold and systematically modifying it to enhance dual-target potency, selectivity, and drug-like properties. For instance, lead optimization efforts often focus on improving cellular potency, aqueous solubility, and metabolic stability while reducing off-target effects. bohrium.comacs.org The structure of these inhibitors can often be conceptually divided into three key parts, each designed to interact with specific regions of the enzyme's active site: the affinity binding pocket, the hinge binding pocket, and the ribose binding pocket. mdpi.com

A prominent example of lead optimization involves modifications of the PI-103 scaffold. Structural alterations of PI-103 led to the discovery of compounds with improved properties, such as quaternary-substituted dihydrofuranpyrimidines, which were designed to enhance selectivity over PI3K and reduce metabolic breakdown. usp.br Similarly, optimization of the initial compound Ku-0063794, which had suboptimal cellular potency and solubility, led to the discovery of clinical candidates AZD8055 and AZD2014 through a focused effort to improve these key drug-like parameters. bohrium.com This process underscores the iterative nature of rational design, where initial hits are refined to meet the stringent requirements for clinical development.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity, guiding the optimization of inhibitor potency and selectivity. For dual PI3K/mTOR inhibitors, SAR analyses have been crucial in fine-tuning the affinity for both kinases.

Investigations into thieno[3,2-d]pyrimidine (B1254671) derivatives, based on the selective PI3K inhibitor GDC-0941, revealed key structural determinants for dual inhibition. While GDC-0941 is highly potent against class I PI3K isoforms, its activity against mTOR is weak (IC50 = 580 nM). rsc.org Closely related analogs where the indazole moiety was replaced with an aminopyrimidine group showed that minor structural changes could drastically alter the selectivity profile. For example, the addition of a single methyl group at the 4-position of the aminopyrimidine resulted in a significant drop in mTOR affinity (IC50 from 32 nM to 740 nM) while preserving potent PI3K inhibition. rsc.org

In another series based on a 4-methylpyridopyrimidinone scaffold, SAR studies led to the identification of PF-04691502, a potent dual inhibitor. researchgate.netresearchgate.net Similarly, SAR explorations of benzothiazole (B30560) derivatives found that while a 2-acetamide substituent was crucial for potent PI3Kα inhibition, this group was metabolically liable. acs.org Attempts to replace the benzothiazole with other heterocycles like benzimidazoles or benzoxazoles often resulted in a loss of cellular potency, even if enzymatic activity was retained, highlighting the complexity of translating enzyme inhibition to cellular efficacy. acs.org

Table 1: Structure-Activity Relationship (SAR) Data for Select PI3K/mTOR Inhibitor Scaffolds

This table is interactive. You can sort and filter the data.

| Scaffold/Series | Compound | Modification | PI3Kα IC50 (nM) | mTOR IC50 (nM) | SAR Insights |

|---|---|---|---|---|---|

| Thieno[3,2-d]pyrimidine | GDC-0941 | Indazole moiety | 3 | 580 | Potent PI3K inhibitor, weak mTOR activity. rsc.org |

| Thieno[3,2-d]pyrimidine | Compound 7 (analog of GDC-0941) | Aminopyrimidine + 4-methyl group | 3.5 | 740 | Methyl group addition significantly reduces mTOR potency. rsc.org |

| Benzothiazole | Compound 1 | 2-acetamide | Potent | Potent | 2-acetamide group is critical for potency but metabolically unstable. acs.org |

| Benzothiazole | Compound 2 | 2-amino (de-acetylated) | 5-fold less potent vs. Cpd 1 | - | Deacetylation leads to a significant loss in PI3Kα activity. acs.org |

| Benzimidazole (B57391) | Compound 16 | 2-acetamide | Potent (single-digit nM) | - | Good enzymatic potency but poor cellular potency (>300 nM). acs.org |

| Benzoxazole | Compounds 19, 20, 24 | Various | Moderate to Good | - | Moderate enzymatic activity but significant loss of cellular potency (>100 nM). acs.org |

| Sulfonamide Methoxypyridine | Compound 22c | Quinoline (B57606) core | 0.22 | 23 | Quinoline core contributes to strong dual inhibitory activity. mdpi.com |

Molecular Docking and Binding Mode Analysis

Molecular docking and binding mode analysis provide atomic-level insights into how inhibitors interact with their target kinases, which is essential for rational drug design. These computational techniques have been used to elucidate the binding modes of numerous dual PI3K/mTOR inhibitors.

For the dual inhibitor XL765, molecular docking studies identified key amino acid residues within the active sites of both PI3Kγ and mTOR. In PI3Kγ, the binding is anchored by interactions with Lys-890 and Met-953. plos.org In mTOR, the key interacting residue was identified as Trp-2239, with an additional hydrogen bond forming between the quinoxaline (B1680401) moiety of XL765 and Asp-2251. plos.org

Similarly, docking models of NVP-BEZ235, a potent imidazoquinoline derivative, show it binding to the ATP-binding cleft of both p110α and mTOR, forming critical hydrogen bonds with hinge region residues in both proteins. rsc.org For GDC-0941 (Pictilisib), docking and molecular dynamics simulations revealed that it binds within subdomain IIA of human serum albumin, a finding that helps in understanding its transport in the bloodstream. mdpi.comnih.gov The primary forces governing this interaction were identified as van der Waals interactions. mdpi.com

Docking studies of novel phenylsulfonylurea derivatives showed that the oxygen atom of the benzenesulfonamide (B165840) group forms a hydrogen bond with Lys833 in PI3Kγ, while the nitrogen atom in the quinoline ring interacts with the hinge residue Val882. mdpi.com These specific interactions are crucial for the compound's inhibitory activity and provide a structural basis for further optimization. The triazine and benzimidazole motifs of other novel inhibitors have been shown to form arene-H interactions and hydrophobic interactions with residues such as Ile932 and Trp780 in PI3Kα. sci-hub.se

Development of Novel Chemical Scaffolds for Dual Inhibition

The quest for improved dual PI3K/mTOR inhibitors has led to the discovery and development of a diverse array of novel chemical scaffolds. A key strategy in this endeavor is "scaffold hopping," where the core structure of a known inhibitor is replaced with a functionally equivalent but structurally novel core to improve properties or evade existing patents. nih.govtandfonline.com

Starting from the PI3K-selective inhibitor GDC-0941, scaffold hopping was used to develop a series of thiophenyl-triazine derivatives with potent dual PI3K/mTOR inhibitory activity. nih.govresearchgate.net One of the most promising compounds from this series, Y-2, exhibited potent inhibition of both PI3K (IC50 = 171.4 nM) and mTOR (IC50 = 10.2 nM). nih.govresearchgate.net

Other novel scaffolds that have yielded potent dual inhibitors include:

Arylsulfonamides : The arylsulfonamide scaffold is considered a privileged structure for PI3K/mTOR inhibitors. Compound NSC765844, built on this core, is a highly potent dual inhibitor with IC50 values in the low nanomolar range for both PI3K isoforms and mTOR. frontiersin.org

Benzimidazoles : This scaffold is a common building block in medicinal chemistry and has been incorporated into novel triazine derivatives to create potent dual inhibitors with potentially improved metabolic stability. sci-hub.se

Phenylsulfonylureas : By combining a 4-phenylaminoquinoline scaffold with a phenylsulfonylurea moiety, researchers have designed novel compounds with moderate to potent inhibitory activity. mdpi.com

Purines : VS-5584 is a dual inhibitor based on a purine (B94841) scaffold, with a small substituent at position eight enhancing activity against both mTOR and PI3Kα through hydrophobic contacts. frontiersin.org

Morpholino-triazines : This scaffold is known to inhibit both PI3K and mTOR. Virtual screening and structure-guided optimization of morpholino-triazines have led to inhibitors with low nanomolar activity and desirable drug-like properties. researchgate.net

Table 2: Novel Scaffolds for Dual PI3K/mTOR Inhibition

This table is interactive. You can sort and filter the data.

| Novel Scaffold | Representative Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Key Features/Source |

|---|---|---|---|---|

| Thiophenyl-triazine | Y-2 | 171.4 | 10.2 | Developed via scaffold hopping from GDC-0941. nih.govresearchgate.net |

| Arylsulfonamide | NSC765844 | 1.3 | 3.8 | Oral, highly potent dual inhibitor with a privileged core structure. frontiersin.org |

| Triazine-benzimidazole | Compound 19i | 1.41 | 1.12 | Combines benzimidazole motif for improved properties. sci-hub.se |

| Purine | VS-5584 | 16 | 37 | Low-molecular-weight compound with broad class I PI3K inhibition. frontiersin.org |

| Pyrido[2,3-d]pyrimidin-7(8H)-one | PF-04691502 | Potent | Potent | Discovered through SBDD and PPBO. researchgate.net |

| Imidazo[4,5-c]quinoline | NVP-BEZ235 | 4 | 21 | Potent inhibitor blocking PI3K signaling components. rsc.org |

| Thieno[3,2-d]pyrimidine | GDC-0941 | 3 | 580 | ATP-competitive, selective PI3K inhibitor with weak mTOR action. rsc.org |

Future Directions and Emerging Research Avenues for Pi3k/mtor Inhibitor 2

Elucidation of Unexplored Negative Feedback Mechanisms and Crosstalk

The PI3K/Akt/mTOR network is characterized by intricate feedback loops and extensive crosstalk with other signaling pathways, which can limit the efficacy of targeted inhibitors. While dual PI3K/mTOR inhibitors were designed to circumvent the primary feedback loop involving mTORC1 and Akt, other compensatory mechanisms can be activated, leading to drug resistance. nih.govoncotarget.com

A significant area of ongoing investigation is the crosstalk between the PI3K/mTOR and the mitogen-activated protein kinase (MAPK/ERK) pathways. nih.gov Inhibition of the PI3K/mTOR pathway can lead to the activation of the MAPK/ERK pathway, which can then promote cell survival and proliferation, thereby diminishing the anti-tumor effects of the inhibitor. nih.gov This compensatory activation has been observed with various dual PI3K/mTOR inhibitors, including PF-04691502 (a compound structurally related to PI3K/mTOR Inhibitor-2), particularly in KRAS-mutant cancers. aacrjournals.orgmdpi.com The precise molecular mechanisms underpinning this crosstalk are not fully understood and represent a critical area for future research. For instance, while the role of receptor tyrosine kinases (RTKs) in activating the MAPK pathway upon PI3K/mTOR inhibition is known, the specific RTKs involved and the downstream signaling events that are most critical in different cancer types remain to be fully elucidated. tandfonline.comaacrjournals.org

Furthermore, the existence of previously unknown or poorly characterized feedback loops is a distinct possibility. biorxiv.org For example, some studies suggest that long-term inhibition of the PI3K pathway may lead to a PDK1-dependent but PIP3-independent re-phosphorylation and activation of Akt, a mechanism that would not be fully addressed by dual PI3K/mTOR inhibitors. plos.org Another emerging area of interest is the potential for feedback upregulation of the JAK2/STAT5 pathway following combined PI3K/mTOR inhibition. aacrjournals.org

Future research should aim to:

Systematically map the signaling networks that are rewired in response to treatment with this compound and similar compounds across a range of cancer types.

Identify the key molecular switches that determine whether a cell undergoes apoptosis or activates survival pathways upon pathway inhibition.

Investigate the temporal dynamics of these feedback and crosstalk mechanisms to inform optimal dosing schedules and combination strategies.

Investigation of Tissue-Specific Roles of PI3K Isoforms and Downstream Effectors

The class I PI3K family consists of four isoforms (p110α, p110β, p110γ, and p110δ) with distinct tissue distribution and non-redundant functions. mdpi.com PI3Kα and PI3Kβ are ubiquitously expressed, whereas PI3Kγ and PI3Kδ are found predominantly in hematopoietic cells. oaepublish.com This differential expression and function have significant implications for the efficacy and toxicity of pan-PI3K inhibitors like this compound.

For example, in tumors with loss of the tumor suppressor PTEN, there is often a dependency switch from the p110α isoform to the p110β isoform to maintain PI3K signaling. mdpi.com In such cases, the inhibitory activity of a dual inhibitor against p110β would be critical for its anti-tumor effect. Conversely, in tumors driven by activating mutations in PIK3CA (encoding the p110α isoform), the potency against this specific isoform would be paramount. harvard.edu The role of the immune-specific isoforms, p110γ and p110δ, in the tumor microenvironment is another area of intense research. Inhibition of these isoforms can modulate anti-tumor immunity, which could be a desirable therapeutic effect. tandfonline.com

The downstream effectors of the PI3K/mTOR pathway can also exhibit tissue-specific roles. For instance, the relative importance of S6K versus 4E-BP1, both downstream of mTORC1, in promoting tumorigenesis may vary between different cancer types. The response to PI3K/mTOR inhibition can be influenced by which of these downstream effectors is more critical for cancer cell survival in a particular tissue context.

Future research in this area should focus on:

Characterizing the PI3K isoform dependency of various tumor types to identify patient populations most likely to respond to pan-inhibitors versus isoform-selective inhibitors.

Understanding how the inhibition of different PI3K isoforms by this compound affects not only the cancer cells but also the surrounding stromal and immune cells in a tissue-specific manner.

Identifying the key downstream effectors that mediate the anti-tumor effects of dual PI3K/mTOR inhibition in different tissues to develop more specific biomarkers of response.

Exploration of Epigenetic Modulation of the PI3K/Akt/mTOR Pathway

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and can contribute to the development of cancer and resistance to therapy. frontiersin.org There is growing evidence that the PI3K/Akt/mTOR pathway is both regulated by and can regulate the epigenetic landscape of cancer cells. researchgate.netmeddocsonline.org

For instance, the expression of key components of the PI3K pathway, such as the tumor suppressor PTEN, can be silenced through hypermethylation of its promoter region, leading to constitutive pathway activation. researchgate.net In the context of resistance to PI3K/mTOR inhibitors, epigenetic mechanisms are also emerging as significant players. One study demonstrated that acquired resistance to the dual PI3K/mTOR inhibitor BEZ235 was associated with DNA hypermethylation and subsequent silencing of PTEN and other tumor suppressor genes. aacrjournals.org This suggests that cancer cells can epigenetically adapt to long-term pathway inhibition.

Conversely, the PI3K/Akt/mTOR pathway can influence the activity of epigenetic modifiers. Akt has been shown to phosphorylate and regulate the activity of several epigenetic enzymes, thereby impacting global gene expression patterns. mdpi.com This bidirectional relationship between the PI3K pathway and the epigenome opens up new avenues for therapeutic intervention.

Future research directions include:

Investigating the epigenetic changes that occur in tumors upon treatment with this compound to understand how these contribute to adaptive resistance.

Exploring the potential of combining PI3K/mTOR inhibitors with epigenetic drugs, such as DNA methyltransferase (DNMT) inhibitors or histone deacetylase (HDAC) inhibitors, to overcome resistance. oaepublish.com

Identifying epigenetic biomarkers that can predict the response to PI3K/mTOR inhibition.

Development of Advanced Preclinical Models for Pathway Inhibition Studies

The development of more predictive preclinical models is essential for advancing our understanding of PI3K/mTOR pathway inhibition and for improving the clinical translation of novel therapies. Traditional two-dimensional (2D) cell culture and xenograft models using established cancer cell lines have limitations in recapitulating the complexity of human tumors. oncotarget.comnih.gov

Patient-derived xenografts (PDXs) have emerged as a more robust preclinical model. nih.gov In PDX models, patient tumor tissue is directly implanted into immunodeficient mice, thereby preserving the original tumor architecture, cellular heterogeneity, and some aspects of the tumor microenvironment. oncotarget.com Studies using PDX models have been instrumental in evaluating the efficacy of dual PI3K/mTOR inhibitors, including PF-04691502 and gedatolisib, and in identifying potential biomarkers of response and resistance. oncotarget.comjhoponline.comspringermedizin.de

More recently, three-dimensional (3D) organoid cultures have shown great promise as a preclinical platform. frontiersin.orgbiorxiv.org Organoids can be derived from patient tumors and cultured in vitro, where they self-organize into structures that mimic the in vivo organ. nih.gov These models can be used for higher-throughput drug screening and for studying the mechanisms of drug resistance in a more physiologically relevant context. frontiersin.orgfrontiersin.org For example, organoid models have been used to demonstrate that the PI3K/Akt/mTOR pathway is an escape pathway for radioresistance in rectal cancer and that dual PI3K/mTOR inhibitors can sensitize these organoids to radiation. biorxiv.orgnih.gov

Future efforts in this area should focus on:

Q & A

Q. What are the primary pharmacological targets of PI3K/mTOR Inhibitor-2, and how do its inhibitory constants (IC50) compare across PI3K isoforms and mTOR?

this compound is a dual pan-PI3K/mTOR inhibitor with IC50 values of 3.4 nM (PI3Kα), 34 nM (PI3Kβ), 16 nM (PI3Kδ), 1 nM (PI3Kγ), and 4.7 nM (mTOR). This broad-spectrum activity distinguishes it from isoform-selective inhibitors (e.g., PI3Kδ inhibitors like Linperlisib) and ATP-competitive mTOR inhibitors (e.g., CZ415). Researchers should validate target engagement using phosphorylation assays (e.g., p-Akt Ser473 and p-S6K Thr389) in dose-response experiments to confirm pathway inhibition .

Q. What experimental models are recommended for initial assessment of this compound's antitumor efficacy?

In vitro, use cancer cell lines with PI3K/Akt/mTOR pathway mutations (e.g., PTEN-null or PIK3CA-mutant lines) to assess proliferation via MTT or colony formation assays. In vivo, employ xenograft models with pharmacodynamic endpoints (e.g., tumor lysate analysis for phosphorylated mTOR substrates). Dose optimization should align with reported pharmacokinetic profiles (e.g., oral bioavailability and half-life) to ensure target coverage .

Q. How does this compound differ mechanistically from rapalog-based mTOR inhibitors?

Unlike rapalogs (e.g., Rapamycin), which selectively inhibit mTORC1, this compound targets both mTORC1 and mTORC2, preventing feedback activation of Akt via mTORC2-mediated phosphorylation at Ser473. This dual inhibition reduces compensatory survival signaling, a critical limitation of rapalogs in clinical settings. Confirm this using Western blotting for p-Akt (Ser473) and p-4EBP1 (Thr37/46) .

Advanced Research Questions

Q. How can researchers address conflicting data regarding this compound's efficacy in different cancer models?